molecular formula C14H10Cl2KNO2 B7818776 potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

Cat. No.: B7818776
M. Wt: 334.2 g/mol
InChI Key: KXZOIWWTXOCYKR-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate” is known as occludin. Occludin is a protein that plays a crucial role in the formation and regulation of tight junctions, which are structures that control the passage of molecules in the space between cells. This protein is integral to maintaining the barrier function of epithelial and endothelial cell layers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Occludin is typically produced through recombinant DNA technology. The gene encoding occludin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under conditions that promote the expression of occludin, which is then purified using techniques such as affinity chromatography.

Industrial Production Methods

In an industrial setting, the production of occludin involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the cells are lysed to release occludin, which is then purified through a series of chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

Occludin can undergo various post-translational modifications, including phosphorylation, ubiquitination, and palmitoylation. These modifications can affect its function and localization within the cell.

Common Reagents and Conditions

    Phosphorylation: This reaction typically involves kinases and occurs under physiological conditions.

    Ubiquitination: This process involves ubiquitin ligases and occurs in the presence of ATP.

    Palmitoylation: This modification involves the addition of palmitic acid and occurs in the presence of palmitoyltransferases.

Major Products Formed

The major products formed from these reactions are modified forms of occludin, which can have altered functions and interactions with other proteins.

Scientific Research Applications

Occludin is widely used in scientific research to study the structure and function of tight junctions. It is also used as a marker for epithelial and endothelial cell integrity. In medicine, occludin is studied for its role in various diseases, including cancer, where its expression is often altered. In industry, occludin is used in the development of drugs that target tight junctions to enhance drug delivery across epithelial barriers.

Mechanism of Action

Occludin exerts its effects by interacting with other tight junction proteins, such as claudins and junctional adhesion molecules. These interactions help to form a barrier that regulates the passage of ions and molecules between cells. The molecular pathways involved in occludin function include the regulation of actin cytoskeleton dynamics and signaling pathways that control cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Claudins: These are another family of tight junction proteins that interact with occludin to regulate barrier function.

    Junctional Adhesion Molecules: These proteins also interact with occludin and play a role in cell adhesion and barrier function.

Uniqueness

Occludin is unique in its ability to regulate both the localization and function of tight junctions. Unlike claudins, which primarily form the barrier, occludin is involved in signaling pathways that control cell behavior. This makes occludin a critical component of tight junctions and a key target for research and therapeutic development.

Properties

IUPAC Name

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOIWWTXOCYKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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